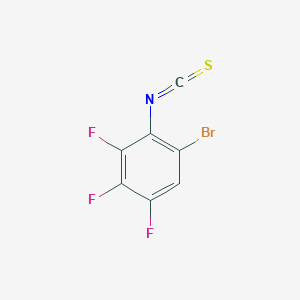

2-Bromo-4,5,6-trifluorophenyl isothiocyanate

Description

Properties

Molecular Formula |

C7HBrF3NS |

|---|---|

Molecular Weight |

268.06 g/mol |

IUPAC Name |

1-bromo-3,4,5-trifluoro-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7HBrF3NS/c8-3-1-4(9)5(10)6(11)7(3)12-2-13/h1H |

InChI Key |

NHOXMRPPKYDMQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N=C=S)F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Bromo-4,5,6-trifluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-4,5,6-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group

Chemical Reactions Analysis

2-Bromo-4,5,6-trifluorophenyl isothiocyanate can undergo various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: The compound can react with amines to form thiourea derivatives.

Oxidation and Reduction:

Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Cancer Properties

Isothiocyanates, including 2-bromo-4,5,6-trifluorophenyl isothiocyanate, have been extensively studied for their anti-cancer properties. They are known to inhibit the growth of various cancer cells through multiple mechanisms:

- Inhibition of DNA Methylation : Research indicates that isothiocyanates can inhibit abnormal DNA methylation and histone deacetylase activity, which are critical processes in cancer progression .

- Synergistic Effects with Chemotherapy : The compound has shown potential when used in combination with other anti-cancer drugs. For instance, studies suggest that combining isothiocyanates with alkylating agents can enhance therapeutic efficacy while reducing side effects .

1.2 Mechanisms of Action

The mechanisms by which this compound exerts its effects include:

- Induction of Apoptosis : This compound promotes programmed cell death in cancer cells.

- Antioxidant Activity : It may also reduce oxidative stress within cells, further contributing to its protective effects against cancer development.

Agricultural Applications

2.1 Pest Control

The compound has been explored for its insecticidal properties:

- Ectoparasite Control : It has demonstrated effectiveness as a prolonged ectoparasite-controlling agent for animals. Its application can lead to long-lasting protection against harmful organisms .

- Agricultural Insecticide : The compound can be formulated into insecticides to protect crops from various pests, providing a sustainable alternative to traditional chemical pesticides.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6-trifluorophenyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group reacts with amino groups, forming stable thiourea linkages. This covalent modification can alter the function and activity of the target proteins, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-4,5,6-trifluorophenyl isothiocyanate include:

2,4,6-Trifluorophenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2,6-Difluorophenyl isothiocyanate: Contains fewer fluorine atoms, which can affect its reactivity and stability.

2,4-Difluorophenyl isothiocyanate: Similar to 2,6-difluorophenyl isothiocyanate but with different fluorine atom positions.

The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability properties.

Biological Activity

2-Bromo-4,5,6-trifluorophenyl isothiocyanate is a compound belonging to the isothiocyanate family, characterized by the presence of the isothiocyanate functional group (-N=C=S). This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemicals. The trifluoromethyl group enhances its reactivity and biological efficacy, making it a subject of various research studies.

- Molecular Formula : C8H2BrF3N

- Molecular Weight : 275.01 g/mol

Biological Activities

Isothiocyanates are known for their diverse biological activities, including:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antimicrobial Activity : This compound has been evaluated for its antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial fatty acid synthesis, which is crucial for maintaining cell viability .

- Anti-inflammatory Effects : Some studies suggest that isothiocyanates can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity may provide therapeutic benefits in conditions characterized by chronic inflammation.

Anticancer Activity

A notable study evaluated the effects of this compound on human bladder cancer cell lines. The compound demonstrated an IC50 value of approximately 4.58 µM, indicating potent antiproliferative activity. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Efficacy

In antimicrobial assays, this compound showed promising results against various bacterial strains. The compound's effectiveness was attributed to its ability to inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates .

Anti-inflammatory Mechanism

Research has indicated that isothiocyanates can significantly inhibit the release of inflammatory mediators such as TNF-α and IL-6. In vitro assays demonstrated that treatment with this compound resulted in a marked decrease in these cytokines' levels compared to untreated controls .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.